5,6-dimethoxybenzo[b]thiophene chemical properties
5,6-dimethoxybenzo[b]thiophene chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Dimethoxybenzo[b]thiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a key derivative, 5,6-dimethoxybenzo[b]thiophene, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role as a molecular building block in drug discovery. We will delve into its application as a core component of potent antimitotic agents, exploring the structure-activity relationships that govern its biological function. This document serves as a technical resource, synthesizing data from spectroscopic analysis, synthetic chemistry, and medicinal chemistry to offer field-proven insights for professionals in pharmaceutical research and development.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
Heterocyclic compounds are foundational to modern drug design, with sulfur-containing systems like benzo[b]thiophene holding a place of particular importance.[2] The fusion of a benzene ring with an electron-rich thiophene ring creates a stable, bicyclic aromatic structure that is amenable to a wide range of chemical modifications.[1] This structural versatility allows for the fine-tuning of physicochemical properties and biological activities. The benzo[b]thiophene core is a known bioisostere of indole and naphthalene, enabling its substitution into known pharmacophores to modulate activity, selectivity, and metabolic stability.[3]
Derivatives of this scaffold exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][4] Within this diverse family, 5,6-dimethoxybenzo[b]thiophene (CAS No. 91715-47-8) has emerged as a crucial intermediate, particularly in the development of novel cancer therapeutics that target microtubule dynamics.[3][5] The electronic influence of the two methoxy groups on the benzene ring significantly impacts the molecule's reactivity and its interaction with biological targets, making a detailed understanding of its chemical properties essential for rational drug design.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectral characteristics is the cornerstone of its application in synthesis and drug design.
Core Properties
The fundamental properties of 5,6-dimethoxybenzo[b]thiophene are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 91715-47-8 | [6] |
| Molecular Formula | C₁₀H₁₀O₂S | [6] |
| Molecular Weight | 194.25 g/mol | [6] |
| Purity | ≥98% (Typical Commercial) | [6] |
| Storage Temperature | 4°C | [6] |
| Calculated LogP | 2.9185 | [6] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 2 | [6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of 5,6-dimethoxybenzo[b]thiophene and its derivatives.[3] The chemical shifts provide unambiguous information about the electronic environment of each proton and carbon atom.
-
¹H NMR Spectroscopy : The proton NMR spectrum exhibits characteristic signals for the aromatic protons on both the thiophene and benzene rings, as well as sharp singlets for the methoxy groups. The protons at positions 2 and 3 of the thiophene ring are particularly diagnostic.
-
¹³C NMR Spectroscopy : The carbon spectrum complements the ¹H NMR data, providing signals for all ten carbon atoms in the molecule, with distinct chemical shifts for the quaternary carbons and those bearing methoxy groups.
Synthesis of the 5,6-Dimethoxybenzo[b]thiophene Core
The construction of the benzo[b]thiophene scaffold can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern metal-catalyzed methods.[9] A common and effective approach involves the cyclization of an appropriately substituted o-mercaptocinnamic acid derivative or a related precursor.
Synthetic Workflow Overview
A plausible and widely-cited pathway involves the reaction of a substituted thiophenol with an α-halo ketone or ester, followed by an intramolecular cyclization. The choice of starting materials is dictated by the desired substitution pattern on the final benzo[b]thiophene ring.
Caption: General workflow for synthesizing the benzo[b]thiophene core.
Example Experimental Protocol: Synthesis via Mercaptoguaiacol Analog
This protocol is a representative synthesis adapted from methodologies described for similar 5,6-disubstituted benzo[b]thiophenes.[10]
Objective: To synthesize 5,6-dimethoxybenzo[b]thiophene.
Materials:
-
3,4-Dimethoxythiophenol
-
Chloroacetoacetic ester
-
Sodium ethoxide
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Toluene
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Step 1: Condensation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxythiophenol in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0°C.
-
Step 2: Thioether Formation: To the resulting thiophenoxide solution, add chloroacetoacetic ester dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. The causality here is a standard Williamson ether synthesis analogue, where the thiophenoxide acts as the nucleophile.
-
Step 3: Work-up and Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-arylthioacetoacetic ester intermediate.
-
Step 4: Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) pre-heated to 80-90°C. The high temperature and acidic environment of PPA serve as both the catalyst and dehydrating agent to drive the intramolecular electrophilic aromatic substitution, closing the thiophene ring.
-
Step 5: Final Purification: After cooling, carefully quench the reaction mixture with ice-water. Extract the product with toluene. The organic layer is washed, dried, and concentrated. The final product, 5,6-dimethoxybenzo[b]thiophene, is purified by column chromatography on silica gel. This self-validating protocol relies on the distinct polarity differences between the starting material, intermediate, and final product for effective purification.
Chemical Reactivity and Derivatization
The reactivity of 5,6-dimethoxybenzo[b]thiophene is governed by the interplay between the electron-rich thiophene ring and the activated benzene ring. The methoxy groups are electron-donating, further activating the benzene moiety towards electrophilic substitution, although the primary site of reactivity is typically the thiophene ring.
The C2 and C3 positions of the thiophene ring are the most common sites for functionalization. Electrophilic substitution, such as Friedel-Crafts acylation, preferentially occurs at the C2 position. This regioselectivity is crucial in the synthesis of many biologically active derivatives.[7]
Caption: Key reactivity pathways for functionalizing the core scaffold.
Central Role in Medicinal Chemistry: Targeting Microtubules
A significant body of research highlights the utility of the 5,6-dimethoxybenzo[b]thiophene scaffold in the design of potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[5][7] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[11]
Mechanism of Action: Colchicine Site Binders
Derivatives such as 2-(3′,4′,5′-trimethoxybenzoyl)-5,6-dimethoxybenzo[b]thiophene have been identified as powerful antimitotic agents.[7] These molecules function by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, effectively halting cell division.[5]
Caption: Inhibition of microtubule assembly by a benzo[b]thiophene derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing lead compounds. For 2-aroylbenzo[b]thiophene tubulin inhibitors, the substitution pattern on the benzo[b]thiophene ring is a key determinant of activity.
-
Importance of Methoxy Position: Research has shown that for antiproliferative activity, methoxy substitution at the C-6 or C-7 position of the benzo[b]thiophene ring is highly favorable.[7] Conversely, derivatives with methoxy groups at the C-4 or C-5 positions are often significantly less active or inactive.[5][7]
-
The 5,6-Dimethoxy Pattern: While some studies indicate that a single methoxy at C-6 is optimal, the 5,6-dimethoxy substitution pattern remains a common and potent scaffold in many reported series. For instance, (5,6-Dimethoxybenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone was synthesized and showed potent activity.[7] The combined electronic and steric profile of the 5,6-dimethoxy arrangement provides a valuable platform for further derivatization.
Conclusion
5,6-Dimethoxybenzo[b]thiophene is more than a simple heterocyclic compound; it is a strategically designed building block with significant value for drug discovery and development. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an ideal starting point for chemical exploration. The demonstrated success of its derivatives as potent tubulin polymerization inhibitors underscores its importance as a privileged scaffold in oncology research. For scientists and researchers, a thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of 5,6-dimethoxybenzo[b]thiophene in the creation of next-generation therapeutics.
References
- Chapman, N. B., et al. Benzo[b]thiophene derivatives. XXVII.
-
Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
MySkinRecipes. 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid. Available from: [Link]
-
Li, W., et al. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry. Available from: [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Wang, P., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science. Available from: [Link]
-
Johnson, G., et al. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry. Available from: [Link]
-
Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Available from: [Link]
-
S. Girish, Y. N., et al. (2018). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Molecules. Available from: [Link]
-
PubChem. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid. Available from: [Link]
-
ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. Available from: [Link]
-
Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
- Roy, D., et al. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Available from: [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Khalid, M., et al. (2022). Theoretical Perspective toward Designing of 5-Methylbenzo [1,2-b:3,4-b′:6,5-b″] trithiophene-Based Nonlinear Optical Compounds with Extended Acceptors. ACS Omega. Available from: [Link]
-
Takimiya, K., et al. (2011). Synthesis and characterization of benzo[1,2- b:3,4- b′:5,6- b″ ]trithiophene (BTT) oligomers. Journal of Materials Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-dimethoxybenzo[b]thiophene(91715-47-8) 1H NMR [m.chemicalbook.com]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
